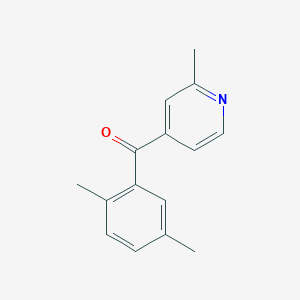

4-(2,5-Dimethylbenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMZZCIWITRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Methylpyridine with 2,5-Dimethylbenzoyl Chloride

Method Overview:

This is the most straightforward and commonly employed method, involving the direct acylation of 2-methylpyridine with 2,5-dimethylbenzoyl chloride in the presence of a base. The process is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Reactants: 2-Methylpyridine, 2,5-Dimethylbenzoyl chloride

- Base: Triethylamine or pyridine (acts as both solvent and base)

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: Reflux (around 80°C)

- Duration: 4-8 hours, depending on scale

- Dissolve 2-methylpyridine in dry dichloromethane under nitrogen atmosphere.

- Add triethylamine dropwise to the solution to neutralize HCl formed during acylation.

- Slowly add 2,5-dimethylbenzoyl chloride while maintaining stirring and temperature.

- Reflux the mixture for several hours to ensure complete reaction.

- Quench the reaction with water, extract the organic layer, wash with dilute acid and brine, then dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure and purify via column chromatography or recrystallization.

- High yield and purity

- Operational simplicity

- Suitable for scale-up in industrial processes

Alternative Route: Friedel-Crafts Acylation on Pyridine Derivatives

Method Overview:

Friedel-Crafts acylation can be adapted for pyridine rings with suitable activation. This involves using acyl chlorides or anhydrides with Lewis acids such as aluminum chloride (AlCl₃).

- Reactants: 2-methylpyridine, 2,5-dimethylbenzoyl chloride

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Dichloromethane or carbon disulfide

- Temperature: 0°C to room temperature

- Dissolve 2-methylpyridine in dry solvent under nitrogen.

- Add AlCl₃ slowly, maintaining low temperature.

- Introduce 2,5-dimethylbenzoyl chloride dropwise.

- Stir at low temperature, then allow to warm to room temperature over several hours.

- Quench carefully with ice-cold dilute acid, extract, wash, and purify.

- The reaction may require optimization to minimize polyacylation.

- Purification often involves chromatography due to multiple possible products.

Synthesis Using Alternative Precursors: Pre-Formed Benzoyl Derivatives

Method Overview:

In some cases, pre-formed benzoyl derivatives such as 2,5-dimethylbenzoyl methyl esters or anhydrides are used to improve selectivity and yield.

- Similar to the acylation methods described above, with the use of the ester or anhydride instead of acyl chloride.

- Catalysts and solvents remain consistent.

Data Table Summarizing Preparation Methods

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct acylation | 2-Methylpyridine + 2,5-dimethylbenzoyl chloride | Triethylamine | Dichloromethane | Reflux (~80°C) | High | Widely used, scalable |

| Friedel-Crafts | 2-Methylpyridine + acyl chloride | AlCl₃ | Dichloromethane | 0°C to RT | Moderate | Requires careful control |

| Using pre-formed derivatives | Benzoyl esters/anhydrides | Base | Appropriate solvent | RT to reflux | Variable | Improved selectivity |

Research Findings and Notes

- Operational Simplicity and High Yield: The direct acylation method is favored for its operational simplicity and high yield, often exceeding 80% in optimized conditions.

- Purity and Scalability: Industrial processes leverage continuous flow reactors to enhance control over reaction parameters, leading to high purity products with minimal waste.

- Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical for maximizing yield and minimizing side reactions, especially in Friedel-Crafts approaches.

- Environmental and Safety Considerations: Use of acyl chlorides and Lewis acids necessitates careful handling and waste management, prompting research into greener alternatives.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives of the benzoyl group.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-(2,5-Dimethylbenzoyl)-2-methylpyridine features a pyridine ring substituted with a benzoyl group and two methyl groups at the 2 and 5 positions of the benzoyl moiety. Its molecular formula is with a molecular weight of approximately 225.29 g/mol. The presence of the nitrogen atom in the pyridine ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies .

Photochemical Studies

The compound exhibits notable photochemical properties, making it suitable for studies involving light-induced reactions. Its ability to absorb light and participate in photochemical processes can be utilized in the development of photonic devices and sensors .

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals.

- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology .

Interaction Studies

Studies focusing on the binding affinity of this compound with biomolecules can provide insights into its biological mechanisms. Understanding these interactions can lead to the development of new drugs targeting specific pathways involved in diseases .

In Vitro Studies

In vitro research has demonstrated that derivatives of this compound can inhibit the growth of various tumor cell lines, such as HeLa and L1210 cells. The most active derivatives exhibited sub-micromolar IC50 values, indicating potent antiproliferative effects.

In Vivo Studies

Animal models have been employed to assess the efficacy of similar pyridine derivatives in reducing tumor growth. For example, a derivative demonstrated significant tumor suppression in xenograft models, suggesting its potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Positional Isomerism : The placement of the benzoyl group (4- vs. 5-position) alters electronic distribution and steric accessibility. For instance, 4-substituted pyridines may exhibit distinct reactivity in electrophilic substitution compared to 5-substituted analogs .

- Functional Group Effects: The benzoyl group in this compound contrasts with electron-donating groups like amino or methyl in analogs such as 2,5-lutidine. This difference likely impacts solubility (benzoyl reduces polarity) and binding affinity in biological systems .

Physicochemical Properties

- Melting Points and Solubility: Data for this compound is absent, but related compounds (e.g., pyrrolidine derivatives in ) exhibit melting points between 80–150°C, suggesting moderate thermal stability. The benzoyl group likely reduces water solubility compared to amino-substituted analogs .

- Spectroscopic Data : NMR and IR spectra for analogs (e.g., compound 35 in ) show characteristic peaks for methyl (δ 1.2–2.5 ppm) and carbonyl groups (ν ~1700 cm⁻¹), which would be critical for structural confirmation of the target compound.

Biological Activity

4-(2,5-Dimethylbenzoyl)-2-methylpyridine is an aromatic compound characterized by its unique structure, which includes a pyridine ring substituted with a benzoyl group and two methyl groups at the 2 and 5 positions of the benzoyl moiety. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of approximately 225.29 g/mol. The nitrogen atom in the pyridine ring contributes to its distinctive chemical properties, making it a subject of interest in various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its binding affinity with proteins and enzymes can influence several biochemical pathways, leading to potential therapeutic applications. Research has shown that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies indicate that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values for this compound against selected pathogens demonstrate its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 20 | Moderate |

| S. aureus | 15 | High |

| P. aeruginosa | 25 | Moderate |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Cytotoxic |

| HeLa | 15.0 | Cytotoxic |

Study on Antibacterial Efficacy

In a recent study, this compound was evaluated for its antibacterial efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. The compound exhibited significant antibacterial activity with an MIC value of 15 µg/mL, indicating its potential as a novel therapeutic agent against antibiotic-resistant infections .

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis markers in MCF-7 cells. The study concluded that this compound could be further developed as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-Dimethylbenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine derivatives often involves coupling reactions or Friedel-Crafts acylation. For example, bipyridine derivatives are synthesized via Suzuki-Miyaura coupling using palladium catalysts under inert atmospheres (e.g., argon) . For this compound, a plausible route involves reacting 2,5-dimethylbenzoyl chloride with 2-methylpyridine under Lewis acid catalysis (e.g., AlCl₃). Reaction optimization should focus on temperature (80–120°C), solvent polarity (dichloromethane or toluene), and stoichiometric ratios. Yields can be monitored via HPLC or GC-MS, with typical yields for analogous reactions ranging from 52% to 76% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm for pyridine and benzoyl groups). For example, 4-methoxy-3,5-dimethylpyridine derivatives show distinct methyl resonances at δ 2.1–2.5 ppm .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., calculated for C₁₅H₁₅NO: 225.1154).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous pyridine derivatives (e.g., 4-methoxy-3,5-dimethylpyridine) require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under nitrogen, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, pyridine ring protons can shift due to electron-withdrawing substituents. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- Density Functional Theory (DFT) Calculations : Compare experimental C NMR shifts with computed values (e.g., using Gaussian software) .

- Deuterated Solvent Trials : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What experimental design considerations are critical for optimizing catalytic reactions involving this compound?

- Methodological Answer : Design of Experiments (DoE) is recommended to assess factors like:

- Catalyst Loading : Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling reactions (e.g., 0.5–5 mol%).

- Reaction Time : Kinetic studies (e.g., sampling at 1-hour intervals) to identify plateau phases.

- Additives : Bases (K₂CO₃) or ligands (XPhos) to enhance yields. For example, ligand-free conditions may reduce side-product formation in Suzuki reactions .

Q. How can researchers evaluate the compound's potential bioactivity or ecological impact?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases).

- Microtox Assay : Assess acute toxicity using Vibrio fischeri luminescence inhibition (EC₅₀ values).

- Biodegradation Studies : OECD 301F test to measure mineralization in aqueous systems .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.